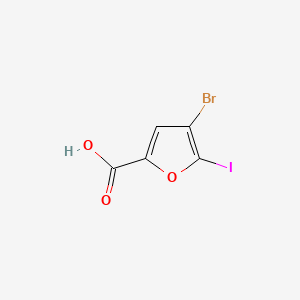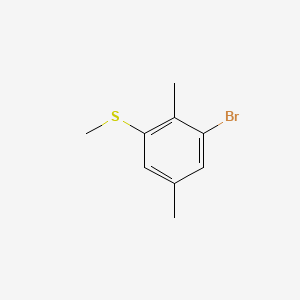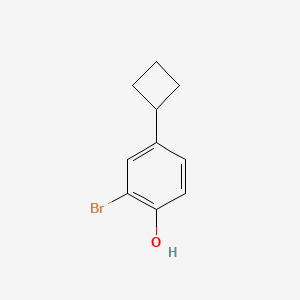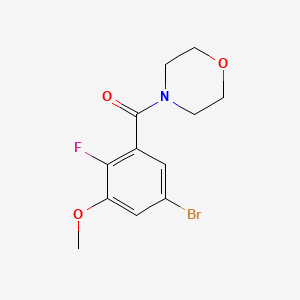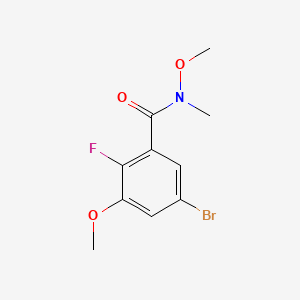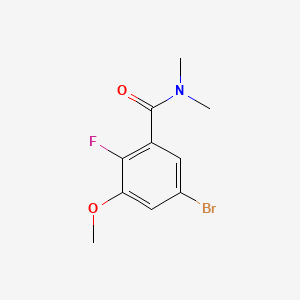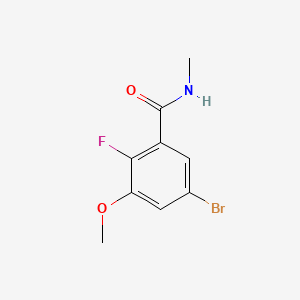
5-Bromo-2-fluoro-3-methoxybenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
5-Bromo-2-fluoro-3-methoxybenzoyl chloride has been used in a variety of scientific research applications, such as organic synthesis, biochemistry, and pharmacology. In organic synthesis, this compound has been used to synthesize a variety of compounds, including heterocyclic compounds, polymers, and pharmaceuticals. In biochemistry, this compound has been used in the synthesis of protein-protein interactions and in the study of enzyme-substrate interactions. In pharmacology, this compound has been used to study drug-receptor interactions and to synthesize new drugs.
Mécanisme D'action
5-Bromo-2-fluoro-3-methoxybenzoyl chloride is a halogenated aromatic compound that is capable of forming covalent bonds with other molecules. These bonds can be formed through the reaction of the bromine atom with the electron-rich carbon atom of the aromatic ring, as well as through the reaction of the fluorine atom with the electron-deficient carbon atom of the aromatic ring. The formation of these covalent bonds allows this compound to interact with other molecules, leading to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of enzymes, the inhibition of protein-protein interactions, and the inhibition of drug-receptor interactions. In addition, this compound has been shown to have an anti-inflammatory effect and to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
5-Bromo-2-fluoro-3-methoxybenzoyl chloride has several advantages for use in laboratory experiments. It is a commercially available reagent, it is relatively inexpensive, it is stable in aqueous solutions, and it can be used in a variety of applications. However, there are also some limitations to the use of this compound in laboratory experiments. It is toxic, it is volatile, and it can be difficult to handle in the laboratory.
Orientations Futures
The use of 5-Bromo-2-fluoro-3-methoxybenzoyl chloride in scientific research is expected to expand in the future. Potential future applications include the development of new drugs, the study of enzyme-substrate interactions, the study of protein-protein interactions, and the development of new materials. In addition, this compound could be used to study the effects of halogenated compounds on the environment, as well as to study the effects of halogenated compounds on human health.
Méthodes De Synthèse
5-Bromo-2-fluoro-3-methoxybenzoyl chloride is a commercially available reagent and can be synthesized from a variety of starting materials such as benzoyl chloride, bromoacetyl chloride, and fluoroacetyl chloride. The synthesis of this compound involves a two-step process, which includes the reaction of bromoacetyl chloride with benzoyl chloride in the presence of a base such as sodium carbonate, followed by the reaction of fluoroacetyl chloride with the resulting product.
Propriétés
IUPAC Name |
5-bromo-2-fluoro-3-methoxybenzoyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO2/c1-13-6-3-4(9)2-5(7(6)11)8(10)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQWPZCSWGMOGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1F)C(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.48 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

